molecular formula C2H3N3 B7767425 1H-1,2,3-Triazole CAS No. 37306-44-8

1H-1,2,3-Triazole

Cat. No. B7767425
CAS RN: 37306-44-8
M. Wt: 69.07 g/mol
InChI Key: QWENRTYMTSOGBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

1H-1,2,3-Triazole can be synthesized via click chemistry using 2-amino-7-propargyloxy-4H-chromene-3-carbonitriles and peracetylated d-glucopyranosyl azide . Another method involves the synthesis of 1H-1,2,3 triazole grafted tetrahydro-β-carboline-chalcone/ferrocenylchalcone conjugates .


Molecular Structure Analysis

1H-1,2,3-Triazole is a near-oblate, asymmetric rotor. The 1H and 2H tautomers are present in the solid, liquid, and gas phases. Although 1H-1,2,3-triazole is preferentially stabilized in polar solvents, the 2H-1,2,3-triazole tautomer is estimated to be more stable by ∼3.5–4.5 kcal/mol in the gas phase .


Chemical Reactions Analysis

1H-1,2,3-Triazole, like all triazoles, is highly soluble in water. In aqueous solution, it tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 .


Physical And Chemical Properties Analysis

1H-1,2,3-Triazole is a colorless liquid with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .

Scientific Research Applications

Drug Discovery

1H-1,2,3-Triazole is a core structure in many prominent medicinal compounds available in the market . For example, it is present in the structure of different commercial drugs, such as the anticonvulsant drug Rufinamide, the broad-spectrum cephalosporin antibiotic cefatrizine, and the anticancer drug carboxyamidotriazole .

Organic Synthesis

1H-1,2,3-Triazole has found broad applications in organic synthesis . It is a versatile framework that can be observed in countless molecules useful in various fields .

Polymer Chemistry

In the field of polymer chemistry, 1H-1,2,3-Triazole plays a significant role . It is used as a synthetic intermediate in many industrial applications, including the manufacturing of agrochemicals .

Supramolecular Chemistry

1H-1,2,3-Triazole is widely used in supramolecular chemistry . It has numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .

Bioconjugation and Chemical Biology

1H-1,2,3-Triazole is relevant in bioconjugation strategies and has been extensively used in chemical biology . It is part of essential building blocks like amino acids, nucleotides, etc .

Fluorescent Imaging

1H-1,2,3-Triazole has applications in fluorescent imaging . It has been applied in the development of biosensors used in clinical diagnostic assays .

Materials Science

In materials science, 1H-1,2,3-Triazole is used in the creation of materials with unique properties . It plays an important role in liquid crystals and polymeric materials .

Biological Activities

1H-1,2,3-Triazole derivatives report a number of important biological activities, such as antimicrobial, antiviral, antineoplastic, trypanosomicide, antimalarial, antibacterial, anti-inflammatory, antituberculosis, and leishmanicidal .

Mechanism of Action

Target of Action

1H-1,2,3-Triazole is a nitrogen-containing heterocyclic compound that has been found to interact with various biomolecular targets . It has been reported to have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and chemical biology . The compound’s ability to form hydrogen bonding and bipolar interactions allows it to interact with these targets and improve solubility .

Mode of Action

1H-1,2,3-Triazole interacts with its targets through a variety of mechanisms. For instance, it has been found to effectively promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . Furthermore, 1H-1,2,3-Triazole derivatives have shown excellent binding manner with target enzymes, suggesting their potential use as therapeutic agents .

Biochemical Pathways

While the specific biochemical pathways affected by 1H-1,2,3-Triazole can vary depending on the target, it has been found to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . This suggests that it may affect a wide range of biochemical pathways.

Pharmacokinetics

It is known that 1h-1,2,3-triazoles are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . These properties suggest that 1H-1,2,3-Triazole may have good bioavailability and stability in the body.

Result of Action

The molecular and cellular effects of 1H-1,2,3-Triazole’s action can vary depending on the specific targets and pathways involved. For instance, it has been found to have antiproliferative effects in certain cellular contexts . Additionally, 1H-1,2,3-Triazole derivatives have been found to have various biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antitubercular, antitumoral, and antiviral properties .

Action Environment

The action, efficacy, and stability of 1H-1,2,3-Triazole can be influenced by various environmental factors. For instance, it has been found to be stable under a variety of conditions, including acidic or basic hydrolysis, oxidizing and reducing conditions, and even at high temperatures . This suggests that 1H-1,2,3-Triazole may maintain its activity and stability in a wide range of environments.

Safety and Hazards

1H-1,2,3-Triazole may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

2H-triazole
Source PubChem
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InChI

InChI=1S/C2H3N3/c1-2-4-5-3-1/h1-2H,(H,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWENRTYMTSOGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30870495
Record name 1H-1,2,3-Triazole
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Molecular Weight

69.07 g/mol
Source PubChem
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Product Name

1H-1,2,3-Triazole

CAS RN

288-35-7, 288-36-8, 37306-44-8
Record name 2H-1,2,3-Triazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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